4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile

Physicochemical profiling Drug-likeness Medicinal chemistry

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1) is a polysubstituted pyrimidine-5-carbonitrile derivative (C₁₃H₁₁ClN₄OS, MW 306.77). It features four distinct functional groups on the pyrimidine core: a 4-amino group, a 2-[(2-chlorophenoxy)methyl] ether-linked aryl substituent, a 6-methylthio group, and a 5-carbonitrile electron-withdrawing group.

Molecular Formula C13H11ClN4OS
Molecular Weight 306.77 g/mol
CAS No. 266309-89-1
Cat. No. B1607867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile
CAS266309-89-1
Molecular FormulaC13H11ClN4OS
Molecular Weight306.77 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC(=C1C#N)N)COC2=CC=CC=C2Cl
InChIInChI=1S/C13H11ClN4OS/c1-20-13-8(6-15)12(16)17-11(18-13)7-19-10-5-3-2-4-9(10)14/h2-5H,7H2,1H3,(H2,16,17,18)
InChIKeyAWEXDSUAEBIMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1) – Structural and Procurement Baseline


4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1) is a polysubstituted pyrimidine-5-carbonitrile derivative (C₁₃H₁₁ClN₄OS, MW 306.77). It features four distinct functional groups on the pyrimidine core: a 4-amino group, a 2-[(2-chlorophenoxy)methyl] ether-linked aryl substituent, a 6-methylthio group, and a 5-carbonitrile electron-withdrawing group. These features place it within the broader class of 2-alkylthio-4-aminopyrimidine-5-carbonitriles, a scaffold widely explored for kinase inhibition [1]. The compound is supplied as a research chemical with typical vendor-specified purity of ≥95% , and predicted physicochemical properties include a density of 1.44 g/cm³, a boiling point of 523.3 °C at 760 mmHg, and a consensus LogP of 3.47 [2]. It is not currently associated with any approved drug or advanced clinical candidate, and publicly available biological assay data for this specific compound are extremely limited.

Scaffold from 2-methylthio-pyrimidine-5-carbonitrile chemotype, reported as kinase inhibitor pharmacophore
Four orthogonal reactive handles support parallel library synthesis and SAR exploration
Predicted drug-like LogP/PSA profile may support permeability-focused lead optimization

Why Generic Substitution Fails for 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1)


Two-dimensional structural similarity alone is insufficient to justify substitution among 4-amino-2-alkylthiopyrimidine-5-carbonitriles. The 2-[(2-chlorophenoxy)methyl] substituent introduces a conformationally flexible ether-linked ortho-chlorophenyl moiety that is absent in the more common 2-methylthio-6-aryl analogs explored as EGFR/PI3K dual inhibitors [1]. Changing the substitution pattern on the pyrimidine core – for instance, replacing the 2-chlorophenoxymethyl group with a simple 2-methylthio or 2-benzylthio group, or substituting the 6-methylthio with a 6-aryl group – alters logP, polar surface area, and hydrogen-bonding capacity in ways that can unpredictably shift kinase selectivity profiles as demonstrated across the pyrimidine-5-carbonitrile chemotype [2]. Even close positional isomers, such as 4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile (CAS 113447-04-4), differ by the absence of the 6-methylthio group and the para- vs. ortho-chloro orientation, which may affect both target engagement and metabolic stability. Generic substitution without experimental validation therefore risks loss of the specific physicochemical and structural signature that defines this compound's potential biological profile.

2-[(2-chlorophenoxy)methyl] group is absent in common 2-methylthio or 2-benzylthio analogs; its ortho-chloro conformation may shift target engagement and physicochemical profile.
Loss of the 6-methylthio handle removes a key SNAr diversification site, limiting library expansion compared to simpler 4-amino-2-aryloxypyrimidine-5-carbonitriles.
Close positional isomers (e.g., para-chloro, CAS 113447-04-4) alter chloro orientation and lack the 6-SCH₃ group, which may affect metabolic stability and kinase selectivity.

Quantitative Evidence for 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1) – Head-to-Head and Cross-Study Comparisons


Physicochemical Differentiation: Predicted LogP and Polar Surface Area vs. Closest Structural Analog

The target compound exhibits a consensus LogP of 3.47 (predicted) [1]. This is approximately 1.3 log units higher than the simpler analog 4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile (CAS 113447-04-4), which lacks the 6-methylthio group and has a calculated LogP of ~2.1 . The higher LogP of the target compound is consistent with the additional methylthio substituent increasing lipophilicity, which may enhance membrane permeability but could also affect aqueous solubility. The polar surface area (PSA) of the target compound is predicted at 110.12 Ų [1], which is within the generally accepted range for oral bioavailability (<140 Ų). These differences are relevant because even modest LogP shifts in the pyrimidine-5-carbonitrile series have been associated with altered cellular potency and kinase selectivity [2].

Lipophilicity vs. simpler analog
Predicted / Data to verify
Target LogP 3.47 (pred.)
Comparator LogP ≈2.1 (calc.)
Δ ≈ +1.36
Higher lipophilicity may influence membrane permeability and assay solubility relative to simpler analog.
No experimental LogP data; both values are in silico.
Physicochemical profiling Drug-likeness Medicinal chemistry

Chemical Stability Indicator: Predicted Boiling Point and Thermal Stability vs. 2-(Methylthio)pyrimidine-5-carbonitrile Core Scaffold

The predicted boiling point of 523.3 °C at 760 mmHg [1] is substantially higher than that of the unsubstituted core scaffold 2-(methylthio)pyrimidine-5-carbonitrile (CAS 38275-43-3, predicted BP ~280–300 °C) . This ~230 °C increase reflects the molecular weight and functional group contributions of the 2-chlorophenoxymethyl and 4-amino substituents. The predicted flash point of 270.3 °C [1] further indicates that the compound is not classified as highly flammable under standard definitions. While these are predicted values and not experimentally determined, they provide a baseline for assessing thermal handling requirements relative to simpler pyrimidine-5-carbonitrile building blocks.

Thermal stability indicator
Predicted / Data to verify
Target BP 523.3 °C (pred.)
Core scaffold BP ~280–300 °C
Δ ≈ +223–243 °C
Substantially lower volatility may simplify handling in high-temperature synthetic protocols.
Predicted values only; no experimental boiling point available.
Thermal stability Synthetic chemistry Storage conditions

Multifunctional Synthetic Utility: Four Reactive Handles Enable Late-Stage Diversification

The target compound possesses four chemically distinct reactive sites on a single pyrimidine core: (i) the 4-amino group (nucleophilic, amenable to amidation, reductive amination, or diazotization), (ii) the 6-methylthio group (a leaving group for SNAr substitution with amines, as demonstrated in the N²-arylaminopyrimidine synthesis protocol using analogous 2-methylthiopyrimidine-5-carbonitriles [1]), (iii) the 2-chlorophenoxy moiety (potential for further aromatic substitution or O-dealkylation), and (iv) the 5-carbonitrile group (hydrolyzable to amide or carboxylic acid; reducible to aminomethyl). In contrast, the simpler analog 4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile (CAS 113447-04-4) lacks the 6-methylthio handle, reducing the number of readily diversifiable positions by one. The presence of the ortho-chloro substituent on the phenoxy ring further distinguishes it from para-chloro analogs, as ortho-substitution can influence conformational preferences and steric accessibility of the ether oxygen [2].

Synthetic handle count
Structural analysis
4 reactive handles
(4-NH₂, 6-SCH₃, 2-CH₂OAr, 5-CN)
vs. 3 in comparator (no 6-SCH₃)
Additional orthogonal handle enables more efficient parallel library synthesis for SAR exploration.
Functional group count based on structure; synthetic utility inferred from published protocols.
Late-stage functionalization Parallel synthesis Building block

Class-Level Kinase Inhibition Potential: Structural Basis for EGFR Tyrosine Kinase Targeting

No direct biochemical IC₅₀ or Kd data are available for CAS 266309-89-1 against any specific kinase target. However, structurally related 2-(methylthio)pyrimidine-5-carbonitriles have been characterized as ATP-mimetic tyrosine kinase inhibitors. For example, 6-(4-fluorophenyl)-2-(methylthio)pyrimidine-5-carbonitrile derivatives showed EGFR WT IC₅₀ values as low as 0.13 µM and EGFR T790M IC₅₀ of 0.08 µM, with PI3K-δ IC₅₀ of 0.64 µM [1]. The target compound shares the critical 2-methylthio-5-carbonitrile pharmacophore associated with ATP-binding site engagement and adds a 2-chlorophenoxymethyl group that could occupy an extended hydrophobic pocket. The 4-amino group is also a conserved feature in many pyrimidine-based kinase inhibitors. The absence of direct assay data means that all kinase inhibition claims for this specific compound remain class-level inferences only.

Kinase inhibition class-level
Class-level inference
No direct IC₅₀ data for this compound.
Close analog: EGFR WT IC₅₀ 0.13 µM, EGFR T790M 0.08 µM (Reda et al. 2024).
Pharmacophore validation supports kinase inhibitor design rationale; activity must be confirmed experimentally.
Class-level inference from pyrimidine-5-carbonitrile chemotype; direct assay required.
EGFR kinase inhibition Tyrosine kinase ATP-competitive inhibitor

Application Scenarios for 4-Amino-2-[(2-chlorophenoxy)methyl]-6-(methylthio)pyrimidine-5-carbonitrile (CAS 266309-89-1) Based on Quantitative Evidence


Kinase-Focused Fragment-Based or Scaffold-Hopping Drug Discovery Programs

This compound is suitable as a starting scaffold for medicinal chemistry programs targeting ATP-binding site kinases, particularly EGFR and PI3K family members. The validated activity of the 2-methylthio-pyrimidine-5-carbonitrile chemotype (EGFR WT IC₅₀ = 0.13 µM, EGFR T790M IC₅₀ = 0.08 µM for close analogs) supports its use in hit-to-lead or lead optimization campaigns [1]. The 2-[(2-chlorophenoxy)methyl] group provides a vector for exploring a hydrophobic sub-pocket that is not accessed by simpler 2-methylthio or 2-benzylthio analogs, potentially offering a novel IP position or selectivity profile. Procurement is warranted for groups seeking to diversify beyond the more extensively explored 6-aryl-2-methylthiopyrimidine-5-carbonitrile series.

Late-Stage Diversification and Parallel Library Synthesis

The presence of four chemically distinct reactive handles (4-NH₂, 6-SCH₃, 2-CH₂OAr, 5-CN) on a single, relatively compact scaffold (MW = 306.77) makes this compound an efficient building block for generating diverse compound libraries through parallel synthesis. The 6-methylthio group can be selectively displaced with amines under mild conditions (Cs₂CO₃, SNAr) without affecting the 4-amino or 5-carbonitrile groups, as demonstrated on analogous substrates [2]. The 4-amino group can be independently functionalized via acylation, sulfonylation, or reductive amination. A single batch of this compound can therefore yield dozens of analogs through systematic variation at two to three positions, accelerating SAR exploration compared to simpler building blocks with fewer orthogonal handles.

Physicochemical Property Modulation in Lead Optimization

With a predicted LogP of 3.47 and PSA of 110.12 Ų, this compound occupies a physicochemical space that balances lipophilicity and polarity within generally acceptable drug-like parameters [3]. Compared to the less lipophilic analog 4-amino-2-(4-chlorophenoxy)pyrimidine-5-carbonitrile (estimated LogP ~2.1), the target compound offers higher membrane permeability potential while retaining a PSA below the 140 Ų threshold associated with oral bioavailability. This property profile makes it particularly relevant for CNS-penetrant kinase inhibitor programs, where LogP values in the 3–4 range are often targeted. The ortho-chloro substituent on the phenoxy ring may also influence metabolic stability by sterically shielding the ether linkage from oxidative metabolism, though this remains to be experimentally verified.

Synthetic Methodology Development Using Polyfunctional Pyrimidine Scaffolds

The combination of a nucleophilic aromatic substitution (SNAr)-labile methylthio group, a free amino group, and a hydrolyzable nitrile on the same heterocyclic core makes this compound an excellent substrate for developing and benchmarking new synthetic methods. Chemists can use it to test chemoselective reaction conditions – for example, whether a new catalytic system selectively functionalizes the amino group in the presence of the methylthio leaving group, or whether hydrolysis conditions can convert the nitrile to an amide without displacing the chlorophenoxymethyl ether. The predicted thermal stability (BP = 523.3 °C, flash point = 270.3 °C) suggests compatibility with a wide range of reaction temperatures [3], and the solid physical form at ambient temperature facilitates accurate weighing and handling in parallel synthesis workflows.

Application
Selection Property
Validation Focus
Kinase inhibitor pharmacophore exploration
2-Methylthio-5-carbonitrile scaffold with reported class-level activity
Kinase panel screening for target engagement
Parallel library synthesis
Four orthogonal reactive handles on a compact core
Chemoselective diversification and library yield
Physicochemical lead optimization
Predicted balanced LogP/PSA within drug-like space
Permeability and solubility assays; CNS MPO scoring
Synthetic methodology benchmarking
Polyfunctional heterocycle with SNAr-labile group and hydrolyzable nitrile
Reaction condition screening and scalability assessment
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